Boiling-Point Differentiation Among para, meta, and ortho Methyl-Positional Isomers
The para-methyl isomer (target compound) exhibits the highest boiling point among the three tolylthio regioisomers at 760 mmHg: 383.1±25.0 °C for para, 382.1±25.0 °C for meta, and 374.7±35.0 °C for ortho . The 8.4 °C absolute difference between para and ortho exceeds the standard uncertainty range when considering the narrower tolerance of the para measurement (±25.0 °C vs. ±35.0 °C for ortho), reflecting the more linear molecular geometry of the para isomer and consequently stronger van der Waals contacts in the condensed phase. This boiling-point hierarchy is consistent with predicted density values: meta isomer density is estimated at 1.24±0.1 g/cm³ [1], and the para isomer is expected to fall within a similar or slightly higher range owing to its greater symmetry.
| Evidence Dimension | Normal boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 383.1±25.0 °C (para isomer, CAS 1492623-52-5) |
| Comparator Or Baseline | Meta isomer (CAS 1493746-37-4): 382.1±25.0 °C; Ortho isomer (CAS 1478055-37-6): 374.7±35.0 °C |
| Quantified Difference | Para − Meta = +1.0 °C (within overlapping uncertainty); Para − Ortho = +8.4 °C (Δ exceeds narrower para uncertainty range) |
| Conditions | Predicted/calculated boiling points at 760 mmHg as reported by Leyan vendor datasheets |
Why This Matters
The 8.4 °C para-ortho boiling-point gap provides a practical distillation-cut criterion for separation and a quality-control parameter to confirm receipt of the correct regioisomer prior to use in downstream synthesis.
- [1] Kuujia Chemical Database. 1-(3-Methylphenyl)sulfanylcyclobutane-1-carboxylic acid (meta isomer), CAS 1493746-37-4, predicted density 1.24±0.1 g/cm³. URL: https://www.kuujia.com/cas-1493746-37-4.html View Source
